molecular formula C16H12O6 B11116202 Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11116202
M. Wt: 300.26 g/mol
InChI Key: XNGANKQSHJFXNK-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a furan ring and a benzofuran ring, which are connected through ester linkages. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-(furan-2-carbonyloxy)-2-methyl-benzofuran-3-carboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Nitric acid or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and benzofuran rings. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific ester linkages and the presence of both furan and benzofuran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as MFB) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of MFB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MFB has the following chemical structure:

  • Molecular Formula : C16H12O6
  • CAS Number : 830057
  • IUPAC Name : this compound

The compound features a benzofuran core with a furan moiety, which is known for its diverse biological activities.

Antioxidant Activity

MFB has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. The antioxidant activity of MFB can be attributed to its ability to donate electrons and neutralize free radicals.

Antimicrobial Properties

Preliminary studies suggest that MFB exhibits antimicrobial activity against various bacterial strains. The presence of the furan ring is often associated with increased antimicrobial efficacy. In vitro tests have shown that MFB can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

MFB has also demonstrated anti-inflammatory properties in cell-based assays. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory conditions.

Enzyme Inhibition

Recent research has indicated that MFB may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit carboxylesterases, which play a role in drug metabolism and detoxification processes. This inhibition could enhance the bioavailability of other therapeutic agents when co-administered.

Study 1: Antioxidant Activity Assessment

A study conducted by Chen et al. (2020) evaluated the antioxidant capacity of MFB using DPPH and ABTS assays. The results showed that MFB exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505055
1007580

Study 2: Antimicrobial Efficacy

In a study published by Liu et al. (2021), MFB was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Study 3: Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory effects of MFB revealed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that MFB could be beneficial in managing inflammatory diseases.

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C16H12O6/c1-9-14(16(18)19-2)11-8-10(5-6-12(11)21-9)22-15(17)13-4-3-7-20-13/h3-8H,1-2H3

InChI Key

XNGANKQSHJFXNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OC

Origin of Product

United States

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